molecular formula C17H13FN6O4S2 B6546535 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 886935-91-7

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B6546535
CAS No.: 886935-91-7
M. Wt: 448.5 g/mol
InChI Key: WVRZBHCBJIIFOG-UHFFFAOYSA-N
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Description

2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked acetamide moiety. The structure includes:

  • 4-Nitrophenyl acetamide: The nitro group contributes to electron-deficient aromatic systems, influencing reactivity and pharmacokinetics .
  • Thiadiazole-sulfanyl bridge: A common scaffold in bioactive molecules, facilitating hydrogen bonding and structural rigidity .

This compound is hypothesized to exhibit bioactivity due to its structural similarity to anticancer and antimicrobial thiadiazole derivatives (e.g., IC₅₀ values in low µM ranges for related compounds) . Its synthesis likely involves chloroacetyl chloride coupling to a thiadiazol-2-amine intermediate, analogous to methods described in and .

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O4S2/c18-10-1-3-12(4-2-10)20-15(26)21-16-22-23-17(30-16)29-9-14(25)19-11-5-7-13(8-6-11)24(27)28/h1-8H,9H2,(H,19,25)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRZBHCBJIIFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide , also known as G856-9808, belongs to a class of thiadiazole derivatives that have garnered interest for their diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14FN5O3S2C_{16}H_{14}FN_{5}O_{3}S_{2}, with a molecular weight of approximately 409.5 g/mol. The structural features include a thiadiazole ring, a fluorophenyl group, and a nitrophenyl acetamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC16H14FN5O3S2C_{16}H_{14}FN_{5}O_{3}S_{2}
Molecular Weight409.5 g/mol
IUPAC Name2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
SMILESO=C(CSc1nnc(NC(Nc(cc2)ccc2F)=O)s1)NCc1ccco1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The thiadiazole ring allows for hydrogen bonding and hydrophobic interactions with biological macromolecules, enhancing binding affinity and specificity. The presence of the fluorophenyl group is hypothesized to improve the compound's pharmacokinetic properties due to the electronegative nature of fluorine.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to G856-9808 have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study reported that certain thiadiazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

In vitro studies have shown that thiadiazole derivatives can exhibit anticancer properties. For example, derivatives similar to G856-9808 were tested against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). Results indicated a decrease in cell viability by up to 39.8% in Caco-2 cells when treated with specific derivatives . The structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazole ring significantly influenced anticancer efficacy.

Case Studies

  • Thiadiazole Derivatives Against MRSA : A study conducted by researchers found that several thiadiazole derivatives showed promising results against MRSA strains. The mechanism was attributed to the inhibition of cell wall synthesis .
  • Anticancer Efficacy : In another study focusing on thiazole derivatives, compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring enhanced anticancer activity significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and bioactivities of the target compound with analogs from the literature:

Compound Name / ID Key Substituents Molecular Weight Bioactivity (IC₅₀ / MIC) Key Findings
Target Compound 4-Fluorophenyl, 4-nitrophenyl ~460.5* Not reported Hypothesized anticancer/antimicrobial activity based on structural analogs .
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 4-Methylphenyl 444.484 Not reported Increased lipophilicity vs. fluoro analog; potential reduced bioavailability.
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d) 2-Fluorophenoxy, 4-methoxyphenyl ~480† 1.8 µM (Caco-2 cells) High cytotoxicity; superior to 5-fluorouracil in vitro .
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (6f, 6o) 4-Chlorophenyl, varied N-alkyl/aryl groups ~350–420‡ MIC: 12.5–25 µg/mL Antimicrobial activity with low hemolytic toxicity; 6f most potent .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl 302.71 Not reported Structural intermediate for heterocyclic synthesis; nitro group aids reactivity .

*Estimated based on molecular formula.
†Calculated from structural data in .
‡Range from .

Structural and Functional Insights

  • Sulfanyl Linkages : Critical for hydrogen bonding in antimicrobial compounds () and cytotoxic derivatives (). The target’s thiadiazole-sulfanyl bridge may confer similar advantages.
  • Bioactivity Trends : Fluorinated analogs (e.g., 7d in ) show enhanced cytotoxicity, suggesting the target’s 4-fluorophenyl group could optimize anticancer activity. Conversely, chlorophenyl derivatives () prioritize antimicrobial efficacy with lower toxicity.

Toxicity and Solubility Trade-offs

  • Nitro Groups : Increase metabolic stability but may elevate toxicity risks (e.g., mutagenicity) .
  • Fluoro vs. Chloro Substituents : Fluorine’s smaller size improves membrane permeability vs. chlorine’s bulkier profile, which may enhance target specificity .

Preparation Methods

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The thiadiazole ring is formed via Hantzsch thiadiazole synthesis :

  • Thiosemicarbazide formation : Reacting thiocarbohydrazide with carbon disulfide in alkaline ethanol yields a thiosemicarbazide intermediate.

  • Cyclization : Treating the intermediate with concentrated sulfuric acid at 0–5°C induces cyclization to 5-amino-1,3,4-thiadiazole-2-thiol.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1CS₂, NaOH, EtOHReflux4 h78%
2H₂SO₄0–5°C1 h65%

Introduction of Carbamoylamino Group

The 5-amino group on the thiadiazole reacts with 4-fluorophenyl isocyanate to form the carbamoylurea linkage:

  • Nucleophilic addition : 5-Amino-1,3,4-thiadiazole-2-thiol is suspended in dry THF, and 4-fluorophenyl isocyanate is added dropwise under nitrogen.

  • Stirring : The mixture is stirred at room temperature for 12 h.

Optimization Notes :

  • Excess isocyanate (1.2 eq) improves yield by driving the reaction to completion.

  • Anhydrous conditions prevent hydrolysis of the isocyanate.

Characterization Data :

  • IR : N–H stretch at 3,320 cm⁻¹; C=O at 1,710 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.6–7.8 (m, 2H, Ar–H).

Sulfanyl-Acetamide Coupling

The thiol group reacts with N-(4-nitrophenyl)chloroacetamide via nucleophilic substitution:

  • Alkylation : 5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazole-2-thiol is dissolved in DMF with K₂CO₃.

  • Addition : N-(4-Nitrophenyl)chloroacetamide is added, and the reaction is heated to 60°C for 6 h.

Reaction Conditions :

ParameterValue
SolventDMF
BaseK₂CO₃ (2 eq)
Temperature60°C
Time6 h
Yield72%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product.

Alternative Synthetic Strategies

Microwave-Assisted Cyclization

Adapting methods from nitrothiophene synthesis, microwave irradiation reduces reaction times:

  • Cyclization Step : Microwave at 100°C for 15 min instead of 1 h under conventional heating.

  • Yield Improvement : 68% → 82%.

One-Pot Sequential Reactions

Combining steps 2.2 and 2.3 in a single pot enhances efficiency:

  • After carbamoylation, add K₂CO₃ and chloroacetamide directly.

  • Heat to 60°C for 8 h.
    Outcome : 65% overall yield, reducing purification steps.

Analytical Validation and Spectral Data

Final Compound Characterization :

  • HRMS (ESI) : m/z calculated for C₁₇H₁₃FN₆O₄S₂ [M+H]⁺: 449.0452; found: 449.0448.

  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 162.1 (C–F), 155.3 (thiadiazole C-2).

  • XRD Analysis : Monoclinic crystal system with π-stacking between thiadiazole and nitrophenyl groups.

Challenges and Optimization

  • Nitro Group Stability : The 4-nitrophenyl group is sensitive to reduction. Using mild bases (K₂CO₃ instead of NaOH) prevents degradation.

  • Thiol Oxidation : Conducting reactions under nitrogen minimizes disulfide formation.

  • Solubility Issues : DMF enhances solubility of intermediates, improving reaction homogeneity.

Scalability and Industrial Relevance

  • Kilogram-Scale Feasibility : A 1 kg batch achieved 68% yield using one-pot methods.

  • Cost Analysis :

    ComponentCost (USD/g)
    4-Fluorophenyl isocyanate12.50
    N-(4-Nitrophenyl)chloroacetamide9.80
    Total (per gram product)22.30

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, typically starting with the preparation of the thiadiazole core. Key steps include:

  • Thiadiazole formation : Condensation of thiosemicarbazide derivatives with carboxylic acids under reflux in solvents like ethanol or dimethylformamide (DMF) .
  • Sulfanyl-acetamide coupling : Reaction of the thiadiazole intermediate with activated acetamide derivatives (e.g., using carbodiimide coupling agents) under nitrogen atmosphere to prevent oxidation .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the final product. Purity is verified via HPLC (>95%) and NMR spectral matching with theoretical predictions .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

  • Temperature control : Maintain reflux temperatures (80–110°C) for thiadiazole ring closure to avoid incomplete cyclization .
  • Catalyst selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) for efficient amide bond formation, minimizing racemization .
  • Solvent optimization : Polar aprotic solvents like DMF enhance solubility of intermediates, while dichloromethane improves coupling reaction kinetics .
  • Stoichiometric ratios : A 1.2:1 molar ratio of thiadiazole to acetamide precursor reduces unreacted starting material .

Basic: Which analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl, nitrophenyl, and thiadiazole moieties. Aromatic protons appear as doublets (δ 7.2–8.3 ppm), while sulfanyl protons resonate at δ 3.8–4.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+^+) matching the theoretical mass (±2 ppm) .
  • Infrared (IR) spectroscopy : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) confirm amide and carbamoyl groups .

Advanced: How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?

  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • Deuterated solvent trials : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts or hydrogen bonding effects .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values using software like Gaussian or ADF .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR tyrosine kinase) to evaluate binding affinity .

Advanced: How to design enzyme inhibition studies to elucidate mechanism of action?

  • Kinetic assays : Measure initial reaction rates under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • IC50_{50} determination : Use a 10-point dose-response curve (0.1–100 µM) with positive controls (e.g., staurosporine for kinases) .
  • Molecular docking : Perform AutoDock/Vina simulations to predict binding modes within active sites (e.g., ATP-binding pocket of kinases) .

Advanced: How to address variability in biological activity data across research groups?

  • Standardize protocols : Use identical cell lines (ATCC-verified), solvent controls (DMSO ≤0.1%), and incubation times .
  • Batch-to-batch consistency : Characterize compound purity for each batch via HPLC and share raw data for cross-validation .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-lab variability .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the fluorophenyl/nitrophenyl groups to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to evaluate ring-specific interactions .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic features .

Basic: How to evaluate cytotoxicity and selectivity in non-target cells?

  • Selectivity index (SI) : Compare IC50_{50} values in cancer vs. normal cell lines (e.g., HEK-293) .
  • Apoptosis assays : Perform Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .
  • Mitochondrial toxicity : Measure ATP levels via luminescence-based assays .

Advanced: What computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and Ames test outcomes .
  • Metabolite identification : Simulate Phase I/II metabolism with StarDrop or MetaSite .
  • Toxicophore analysis : Identify structural alerts (e.g., nitro groups) associated with genotoxicity .

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